2-((4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzonitrile
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Description
2-((4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C19H23N5O and its molecular weight is 337.427. The purity is usually 95%.
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Biological Activity
The compound 2-((4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)benzonitrile is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article explores the biological activity of this compound, including its pharmacological implications, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Piperidine Ring : Known for its pharmacological properties.
- Cyclopropyl Group : Often enhances the biological activity of compounds.
- Triazole Moiety : Associated with various therapeutic effects.
The molecular formula for this compound is C17H20N4O, with a molecular weight of approximately 300.37 g/mol. The presence of these functional groups suggests significant reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:
- Formation of the piperidine derivative.
- Introduction of the cyclopropyl and triazole functionalities.
- Final coupling to form the benzonitrile moiety.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to This compound exhibit significant antimicrobial properties. For example:
- Triazole derivatives have been shown to possess antifungal activity against various pathogens.
Anticancer Properties
Research has demonstrated that compounds containing triazole rings often display anticancer activity. The specific combination of piperidine and triazole functionalities in this compound may enhance its efficacy against cancer cell lines.
Enzyme Inhibition
The compound may interact with specific enzymes, modulating their activity. For instance:
- Acetylcholinesterase Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase, which is crucial in neuropharmacology.
Case Studies
- Antitumor Activity : A study on structurally related triazole compounds showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells through specific signaling pathways.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of similar piperidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability, suggesting potential therapeutic applications.
Properties
IUPAC Name |
2-[[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-22-19(25)24(17-6-7-17)18(21-22)14-8-10-23(11-9-14)13-16-5-3-2-4-15(16)12-20/h2-5,14,17H,6-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVFXWUGOKCWNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC=CC=C3C#N)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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